4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline
Description
4-[3-(6-Methylpyridin-3-yl)-1H-1,2,4-triazol-1-yl]aniline is a heterocyclic compound featuring a 1,2,4-triazole core linked to a 6-methylpyridin-3-yl group and an aniline moiety. This structure combines aromatic and nitrogen-rich components, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in the preparation of analogous triazole derivatives . Its characterization relies on advanced spectroscopic techniques, including $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry, to confirm purity and structural integrity .
Properties
Molecular Formula |
C14H13N5 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]aniline |
InChI |
InChI=1S/C14H13N5/c1-10-2-3-11(8-16-10)14-17-9-19(18-14)13-6-4-12(15)5-7-13/h2-9H,15H2,1H3 |
InChI Key |
QLVYSVGBSCYXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Coupling with Pyridine Derivative: The triazole ring is then coupled with a 6-methylpyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Aniline Group:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the aniline group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the aniline and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated, sulfonated, and nitrated derivatives.
Scientific Research Applications
4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and physicochemical differences between 4-[3-(6-Methylpyridin-3-yl)-1H-1,2,4-triazol-1-yl]aniline and key analogs:
Key Comparative Insights:
Structural Variations: Pyridine vs. Furan/Pyrazole: The target compound’s 6-methylpyridin-3-yl group introduces steric and electronic effects distinct from analogs with pyridin-2-yl (e.g., compound in ) or furan substituents (e.g., ). Methyl Group Impact: The 6-methyl group on the pyridine ring in the target compound likely improves solubility compared to non-methylated analogs (e.g., 4-[3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]aniline), as methyl groups reduce crystallinity .
Synthetic Approaches: The target compound is synthesized via microwave-assisted coupling, offering faster reaction times and higher yields compared to sealed-tube heating for morpholino-containing analogs . Tris-pyrazolylmethyl derivatives (e.g., ) require shorter reaction times (1 hour) but involve complex purification steps due to polymorph formation .
Physicochemical Properties: Solubility: Methylated derivatives (e.g., target compound and ) are hypothesized to exhibit better organic solubility than non-methylated analogs . Spectroscopic Signatures: The target compound’s $ ^1H $-NMR signals (e.g., δ 8.67 for pyridine protons) differ from morpholino-containing analogs (δ 10.03 for amine protons), reflecting electronic environment changes .
Pyrimidine-containing analogs (e.g., ) may exhibit enhanced kinase affinity due to additional hydrogen-bonding motifs .
Biological Activity
4-[3-(6-Methylpyridin-3-yl)-1H-1,2,4-triazol-1-yl]aniline is a compound that belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This compound's structure incorporates a triazole ring and a pyridine moiety, both of which are known for their pharmacological potential. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships.
The chemical formula of 4-[3-(6-Methylpyridin-3-yl)-1H-1,2,4-triazol-1-yl]aniline is with a molecular weight of 196.23 g/mol. The compound can be synthesized through various methods involving the reaction of aniline derivatives with triazole precursors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a study evaluated several S-substituted derivatives of 1,2,4-triazole against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 |
| Escherichia coli | 31.25 - 62.5 |
| Pseudomonas aeruginosa | 62.5 - 125 |
| Candida albicans | 31.25 - 62.5 |
These compounds exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans , indicating that modifications in the structure can enhance biological efficacy .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the potential of this compound against various cancer cell lines. For example, derivatives containing the triazole ring have shown promising results in inhibiting the growth of cancer cells:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 92.4 |
| CaCo-2 (colon adenocarcinoma) | 85.0 |
| H9c2 (rat heart myoblast) | 78.5 |
The IC50 values indicate that these compounds can effectively inhibit cell proliferation at micromolar concentrations .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been extensively studied. Modifications at specific positions on the triazole and pyridine rings significantly affect the compound's potency and selectivity.
Key Observations:
- Substituents on the pyridine ring influence antimicrobial activity; for instance, methyl or ethyl groups enhance efficacy.
- The presence of electron-withdrawing groups on the aniline moiety tends to increase cytotoxicity against cancer cell lines.
Case Studies
In a recent case study involving the synthesis of novel triazole derivatives, researchers found that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria . The study emphasized that structural modifications could lead to the development of new antimicrobial agents capable of overcoming resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
